Propyromazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

プロピロマジンは、主に不眠症の治療、および手術やその他の処置の前または中に鎮静効果を誘発し、不安を軽減するための抗ヒスタミン薬として使用されます . 他のフェノチアジン系薬とは異なり、プロピロマジンは、ドパミン受容体を効果的に遮断しないため、神経遮断薬として治療的に使用されることはありません .

2. 製法

合成経路および反応条件: . 反応条件には、通常、ジクロロメタンなどの溶媒とトリエチルアミンなどの触媒の使用が含まれます。

工業的製造方法: 工業的な設定では、プロピロマジンの製造には、反応物を制御された温度と圧力下で組み合わせる大規模化学反応器が使用されます。 このプロセスは、高い収率と純度が得られるように最適化されており、再結晶やクロマトグラフィーなどの精製工程がしばしば含まれます .

準備方法

Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods: In industrial settings, the production of propyromazine involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized for high yield and purity, often involving purification steps like recrystallization and chromatography .

化学反応の分析

反応の種類: プロピロマジンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: プロピロマジンは酸化されてスルホキシドとスルホンを形成することができます。

還元: 還元反応により、プロピロマジンは対応するアミン誘導体に転換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: スルホキシドとスルホン。

還元: アミン誘導体。

置換: さまざまな置換フェノチアジン誘導体.

4. 科学研究における用途

プロピロマジンは、科学研究において幅広い用途があります。

化学: 他のフェノチアジン誘導体の合成における前駆体として使用されます。

生物学: 特に神経伝達物質に関与するさまざまな生物学的経路に対する効果について研究されています。

医学: 精神障害の治療における可能性と鎮静剤としての用途について調査されています。

科学的研究の応用

Propyromazine has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

Biology: Studied for its effects on various biological pathways, particularly those involving neurotransmitters.

Medicine: Investigated for its potential use in treating psychiatric disorders and as a sedative.

Industry: Utilized in the development of new pharmaceuticals and as a model compound in drug discovery.

作用機序

プロピロマジンは、ドパミンD1、D2、およびD4受容体、セロトニン5-HT2Aおよび5-HT2C受容体、ムスカリン性アセチルコリン受容体M1からM5、アルファ-1アドレナリン受容体、およびヒスタミンH1受容体など、いくつかの受容体のアンタゴニストとして作用します . プロピロマジンの主な鎮静効果は、ヒスタミンH1受容体を遮断することを伴う抗ヒスタミン作用によるものです .

類似化合物:

プロメタジン: 抗ヒスタミン作用が似ていますが、制吐剤や鎮静剤としてより広く使用されている別のフェノチアジン誘導体です。

クロルプロマジン: 抗精神病薬として使用されるフェノチアジンで、プロピロマジンとは、ドパミン受容体拮抗作用が強い点が異なります。

独自性: プロピロマジンの独自性は、選択的な受容体拮抗作用にあります。これにより、他のフェノチアジン系薬と比較して、錐体外路症状が少なくなるという利点があります。 プロピロマジンは、主に鎮静剤と抗ヒスタミン薬として使用されるため、同じクラスの他の化合物とは異なります .

類似化合物との比較

Promethazine: Another phenothiazine derivative with similar antihistamine properties but used more widely as an antiemetic and sedative.

Chlorpromazine: A phenothiazine used as an antipsychotic, differing from propyromazine in its stronger dopamine receptor antagonism.

Clozapine: Structurally and pharmacologically similar, but used primarily as an antipsychotic.

Uniqueness: this compound’s uniqueness lies in its selective receptor antagonism, which results in fewer extrapyramidal side effects compared to other phenothiazines. Its primary use as a sedative and antihistamine distinguishes it from other compounds in the same class .

特性

CAS番号 |

103132-98-5 |

|---|---|

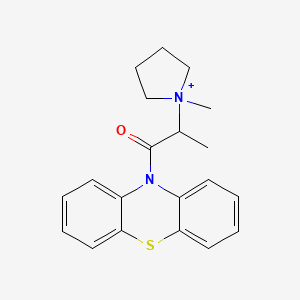

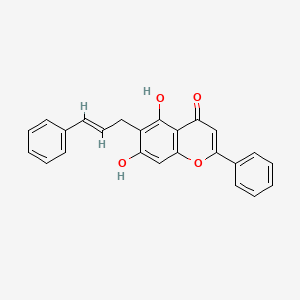

分子式 |

C20H23N2OS+ |

分子量 |

339.5 g/mol |

IUPAC名 |

2-(1-methylpyrrolidin-1-ium-1-yl)-1-phenothiazin-10-ylpropan-1-one |

InChI |

InChI=1S/C20H23N2OS/c1-15(22(2)13-7-8-14-22)20(23)21-16-9-3-5-11-18(16)24-19-12-6-4-10-17(19)21/h3-6,9-12,15H,7-8,13-14H2,1-2H3/q+1 |

InChIキー |

YKNNBQKAAWCISH-UHFFFAOYSA-N |

SMILES |

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+]4(CCCC4)C |

正規SMILES |

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+]4(CCCC4)C |

同義語 |

1-methyl-1-(1-(phenothiazin-10-ylcarbonyl)ethyl)pyrrolidinium bromide propyromazine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)

![1-(4,7-Dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone](/img/structure/B1206426.png)